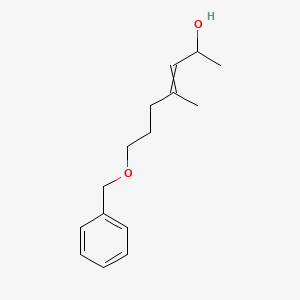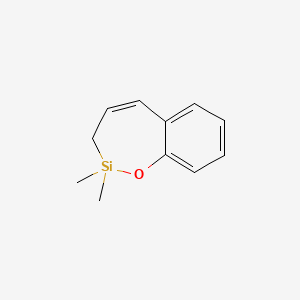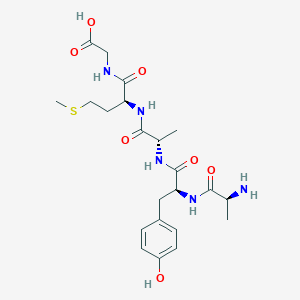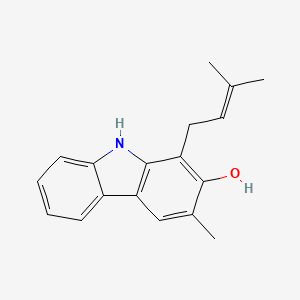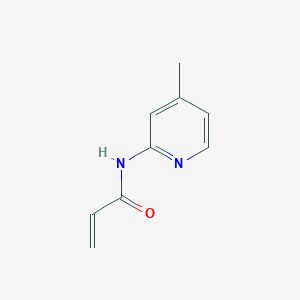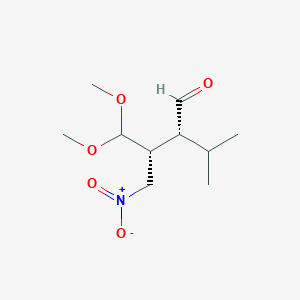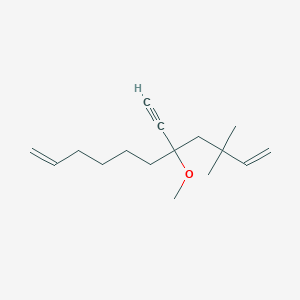![molecular formula C72H75P B14179721 Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane CAS No. 861259-58-7](/img/structure/B14179721.png)
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is a complex organophosphorus compound known for its unique structural properties and reactivity. This compound is characterized by the presence of three bulky aryl groups attached to a central phosphorus atom, which significantly influences its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane typically involves the reaction of phosphorus trichloride with 3,5-bis(2,4,6-trimethylphenyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the aryl groups are replaced by other substituents.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents such as bromine or chlorine are often used.
Coordination: Transition metals like palladium or platinum are used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学研究应用
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
作用机制
The mechanism by which Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane exerts its effects is primarily through its role as a ligand. The bulky aryl groups create a steric environment around the phosphorus atom, which can influence the reactivity and selectivity of the metal center in catalytic processes. The compound can stabilize transition states and intermediates, thereby enhancing the efficiency of catalytic reactions.
相似化合物的比较
Similar Compounds
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(3,5-dimethylphenyl)phosphine
Uniqueness
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is unique due to the presence of multiple bulky aryl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity of catalytic reactions and improve the stability of metal complexes compared to other similar phosphines.
属性
CAS 编号 |
861259-58-7 |
|---|---|
分子式 |
C72H75P |
分子量 |
971.3 g/mol |
IUPAC 名称 |
tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C72H75P/c1-40-19-46(7)67(47(8)20-40)58-31-59(68-48(9)21-41(2)22-49(68)10)35-64(34-58)73(65-36-60(69-50(11)23-42(3)24-51(69)12)32-61(37-65)70-52(13)25-43(4)26-53(70)14)66-38-62(71-54(15)27-44(5)28-55(71)16)33-63(39-66)72-56(17)29-45(6)30-57(72)18/h19-39H,1-18H3 |
InChI 键 |
DPBHGRKDENXNIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C6=CC(=CC(=C6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


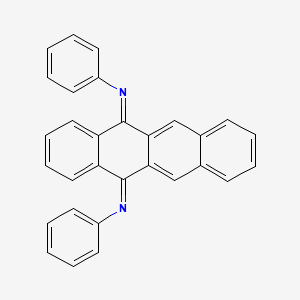
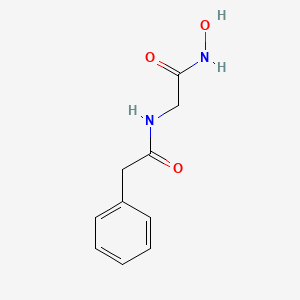
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)
![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)
